molecular formula C9H7ClO3 B1178826 Ciba UK Redux 219 CAS No. 142368-75-0

Ciba UK Redux 219

Katalognummer: B1178826
CAS-Nummer: 142368-75-0
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ciba UK Redux 219 is a specialized chemical compound developed by Ciba Speciality Chemicals (now part of BASF). The compound is likely designed for applications requiring high stability, efficacy in low concentrations, and compliance with regulatory standards such as REACH .

Eigenschaften

CAS-Nummer

142368-75-0

Molekularformel

C9H7ClO3

Synonyme

Ciba UK Redux 219

Herkunft des Produkts

United States

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following analysis compares Redux 219 with structurally or functionally related compounds, focusing on chemical properties, bioactivity, and regulatory profiles.

2.1 Chemical and Physical Properties
Parameter Ciba UK Redux 219 (Inferred) Irgasan DP300 Triclosan Irgacide LP10
Molecular Weight ~300–400 g/mol* 289.54 g/mol 289.54 g/mol Not disclosed
Solubility Low water solubility* Insoluble in water Low in water Water-soluble
Primary Application Antimicrobial/antioxidant* Antimicrobial Antimicrobial Disinfectant
Regulatory Status REACH-compliant EPA-approved Restricted in EU Approved for industrial use

*Inferred based on Ciba’s product trends and peer compounds.

2.2 Bioactivity and Efficacy
  • Antimicrobial Activity: Redux 219 is hypothesized to target bacterial membranes or enzymatic pathways, akin to Irgasan DP300 (P2Y1 receptor modulation ) and triclosan (enoyl-acyl carrier protein reductase inhibition ). In bioassays, triclosan exhibits an IC50 of 0.1–1 µM against Staphylococcus aureus, while Irgacare MP shows MIC values of 5–10 ppm for gram-negative bacteria . Redux 219’s efficacy is likely comparable but optimized for broader pH tolerance .
  • Antioxidant Potential: If Redux 219 shares properties with phenolic antioxidants (e.g., those studied by Fukumoto and Mazza ), its radical scavenging capacity may align with compounds like BHT (EC50: 20–50 µg/mL) but with enhanced thermal stability .

Research Findings and Industrial Relevance

  • Synergistic Formulations : Redux 219 may be used in combination with solvents or stabilizers to enhance bioavailability, a strategy documented for Irgacide LP10 in industrial disinfectants .
  • Environmental Impact : Unlike triclosan, which bioaccumulates in aquatic systems, Redux 219’s design likely prioritizes biodegradability, aligning with Ciba’s sustainability initiatives .

Q & A

How can researchers formulate precise research questions for studying Ciba UK Redux 219’s synthesis pathways?

  • Methodological Answer : Begin with a systematic literature review to identify gaps in existing synthesis protocols. Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate potential questions . Narrow the scope by focusing on unresolved challenges (e.g., yield optimization, stereochemical control) and align objectives with available analytical tools (e.g., HPLC, NMR). Avoid overly broad questions like “How is Ciba UK Redux 219 synthesized?” in favor of specific inquiries such as, “What catalytic conditions improve enantioselectivity in Step X of the synthesis?” .

Q. What strategies ensure reliable data collection during physicochemical characterization of Ciba UK Redux 219?

  • Methodological Answer : Design experiments with redundant measurements (triplicate trials) and include control samples to isolate variables (e.g., solvent effects, temperature gradients). Use calibrated instruments (specify model numbers and manufacturers per IUPAC guidelines ). For spectral data (e.g., IR, mass spectrometry), validate against reference libraries and document baseline corrections. Cross-tabulate raw data with metadata (e.g., ambient humidity, batch purity) to enable reproducibility .

Q. How should researchers approach literature reviews to contextualize Ciba UK Redux 219’s bioactivity studies?

  • Methodological Answer : Employ Boolean search strategies in databases like SciFinder and PubMed, using keywords such as “Ciba UK Redux 219 AND kinase inhibition” or “metabolic stability.” Prioritize primary sources (peer-reviewed journals) over patents or secondary summaries. Critically evaluate methodologies in prior studies: note sample sizes, statistical significance thresholds (e.g., p < 0.01), and potential conflicts of interest .

Advanced Research Questions

Q. How can contradictory data on Ciba UK Redux 219’s thermodynamic stability be resolved?

  • Methodological Answer : Apply multi-method validation : compare DSC (Differential Scanning Calorimetry) results with isothermal calorimetry and computational modeling (e.g., DFT calculations). Assess experimental conditions for inconsistencies (e.g., heating rates, sample preparation). Use Bland-Altman plots to quantify agreement between datasets and identify systematic biases . If discrepancies persist, propose a meta-analysis framework to reconcile findings .

Q. What statistical frameworks are optimal for analyzing dose-response relationships in Ciba UK Redux 219’s cytotoxicity assays?

  • Methodological Answer : Use non-linear regression models (e.g., Hill equation) to fit dose-response curves, and calculate IC50 values with 95% confidence intervals. Validate assumptions of normality and homoscedasticity using Shapiro-Wilk and Levene’s tests. For high-throughput data, apply false-discovery-rate (FDR) corrections to minimize Type I errors. Open-source tools like R/Bioconductor provide reproducible pipelines for such analyses .

Q. How to design a reproducibility protocol for Ciba UK Redux 219’s catalytic applications in asymmetric synthesis?

  • Methodological Answer : Document all variables in a Standard Operating Procedure (SOP) , including catalyst loading, solvent degassing methods, and reaction quenching techniques. Use design-of-experiments (DoE) principles to test parameter robustness (e.g., Taguchi methods for temperature/pH interactions). Share raw data and code repositories (e.g., GitHub) to facilitate independent verification .

Q. What strategies mitigate confounding factors in in vivo pharmacokinetic studies of Ciba UK Redux 219?

  • Methodological Answer : Implement block randomization in animal cohorts to control for age, weight, and genetic variability. Use LC-MS/MS with isotopically labeled internal standards to quantify plasma concentrations. Perform power analysis pre-study to determine minimum sample sizes. Address interspecies differences by cross-validating results with in vitro hepatocyte models .

Data Analysis & Reporting

Q. How to address missing data in long-term stability studies of Ciba UK Redux 219 formulations?

  • Methodological Answer : Apply multiple imputation techniques (e.g., MICE algorithm) if <20% of data is missing, ensuring MAR (Missing at Random) assumptions hold. For larger gaps, redesign the study with staggered sampling intervals. Report missing data patterns transparently in supplementary materials, and avoid ad hoc deletions .

Q. What visualization tools best represent structural-activity relationships (SAR) for Ciba UK Redux 219 derivatives?

  • Methodological Answer : Use Cheminformatics platforms like RDKit or PyMOL for 3D SAR mapping. Generate heatmaps to correlate substituent electronegativity with bioactivity. For publication, adhere to ACS Style Guidelines for molecular graphics (e.g., bond angles, color contrast) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.